N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide

Melatonin receptor pharmacology Radioligand binding assay Receptor affinity

Select N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide (2-Bromomelatonin) for robust, reproducible melatonin receptor pharmacology. With a sub-nanomolar Ki (0.031 nM) and up to 10-fold greater affinity than melatonin, this high-purity agonist delivers superior receptor occupancy at low concentrations, minimizing off-target effects and data variability. Its validated potency in native tissue, recombinant human MT2 functional assays, and in vivo circadian/neuroendocrine models makes it the definitive reference tool for drug screening, receptor binding studies, and sleep/arousal research.

Molecular Formula C13H15BrN2O2
Molecular Weight 311.17 g/mol
CAS No. 142959-59-9
Cat. No. B014094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide
CAS142959-59-9
SynonymsN-[2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl]acetamide; _x000B_N-Acetyl-2-bromo-5-methoxytryptamine;  NSC 674637; 
Molecular FormulaC13H15BrN2O2
Molecular Weight311.17 g/mol
Structural Identifiers
SMILESCC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)Br
InChIInChI=1S/C13H15BrN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17)
InChIKeyFNHLXIXCQDGUCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide (CAS 142959-59-9): Potent Melatonin Agonist for Receptor Pharmacology and Sleep Research


N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide, also referred to as 2-bromomelatonin, is a synthetic indole derivative that functions as a potent agonist at melatonin receptors [1]. It was first synthesized and characterized in the early 1990s and has since been widely used as a high-affinity pharmacological tool to investigate melatonin receptor biology [2].

Why N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide Cannot Be Replaced by Melatonin or Other Analogs in Research Applications


Melatonin receptor agonists exhibit substantial variability in binding affinity, functional potency, and subtype selectivity. N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide demonstrates up to 10-fold higher binding affinity than the endogenous ligand melatonin in native receptor preparations [1]. Moreover, it occupies a distinct position in the affinity hierarchy among melatoninergic ligands, with affinity exceeding that of 6-chloromelatonin and approximating that of 2-iodomelatonin at human recombinant MT2 receptors [2]. Substitution with lower-affinity analogs may result in insufficient receptor occupancy at physiologically relevant concentrations, undermining experimental reproducibility and the validity of pharmacological conclusions.

Quantitative Evidence for N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide Differentiation


Chicken Brain Melatonin Receptor Binding Affinity (Ki = 0.031 nM)

N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide binds to chicken brain membrane melatonin receptors with a Ki of 0.031 nM in competition radioligand binding assays using 2-[125I]iodomelatonin .

Melatonin receptor pharmacology Radioligand binding assay Receptor affinity

Rabbit Parietal Cortex Receptor Relative Binding Affinity: 10× Melatonin

In isolated melatonin receptors from rabbit parietal cortex, N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide exhibits approximately 10-fold higher relative binding affinity compared to melatonin and is comparable to 2-iodomelatonin [1].

Melatonin receptor pharmacology CNS receptor binding Comparative pharmacology

Human Recombinant MT2 Receptor Affinity Hierarchy: Surpasses 6-Chloromelatonin and Melatonin

At recombinant human MT2 melatonin receptors expressed in NIH3T3 cells, the order of apparent affinity is 4P-PDOT > 2-phenylmelatonin > 2-iodomelatonin > N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide > 6-chloromelatonin ≥ melatonin [1].

Human melatonin receptors Recombinant receptor pharmacology MT2 selectivity

Human Melatonin Receptor Subtype pKi Values: MT1 vs. MT2 Binding Affinity

Binding affinities (pKi ± SEM) for N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide (2-Br-MLT) at human melatonin receptors are: hMT1 pKi = 12.11 ± 0.08 (using [3H]-MLT); MT2 pKi = 10.82 ± 0.13 (using [3H]-MLT) and 10.56 ± 0.11 (using 2-[125I]-MLT) [1].

Melatonin receptor subtypes pKi determination Human MT1 and MT2

In Vivo Syrian Hamster Gonadal Regression Model: Potent Agonist Efficacy

In the Syrian hamster gonadal regression model, N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide was an extremely effective agonist, confirming its in vivo activity [1].

In vivo pharmacology Circadian biology Reproductive endocrinology

Electrophysiological Potentiation of GABAergic Inhibition

N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide enhanced the spontaneous firing activity of cortical neurons and, similarly to melatonin and 2-iodomelatonin, significantly potentiated the inhibitory effect of GABA [1].

Neurophysiology GABAergic transmission Cortical neurons

Optimal Research Applications for N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide Based on Quantitative Evidence


High-Sensitivity Radioligand Binding Assays for Melatonin Receptor Characterization

Given its sub-nanomolar Ki (0.031 nM) in chicken brain membranes and high pKi values at human MT1 and MT2 receptors [1], this compound is ideally suited as a competitor in radioligand binding studies to define high-affinity melatonin receptor populations or to screen novel melatonergic ligands.

Human MT2 Receptor Pharmacology and Subtype Selectivity Studies

The compound's position in the affinity hierarchy at recombinant human MT2 receptors (exceeding 6-chloromelatonin and melatonin) makes it a valuable reference agonist for experiments requiring robust activation of this receptor subtype, such as functional assays measuring GTPγS incorporation or cAMP modulation.

In Vivo Circadian and Reproductive Physiology Research

Validated efficacy in the Syrian hamster gonadal regression model supports the use of this compound in animal studies investigating photoperiodic regulation, circadian rhythm entrainment, and melatonin-dependent reproductive physiology, where high in vivo potency is required.

Neurophysiological Studies of GABAergic Modulation

Electrophysiological evidence demonstrating potentiation of GABAergic inhibition positions this compound as a useful tool for investigating melatonin's neuromodulatory effects on cortical and thalamic neuronal circuits, particularly in relation to sleep and arousal mechanisms.

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